(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone
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Description
(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C22H15Cl2NO3S and its molecular weight is 444.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The compound's synthesis involves oxidation and Michael-type nucleophilic addition reactions, providing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives. This process enables the creation of substituted benzo[b]thiophenes with potential applications in material science and pharmaceutical chemistry (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Activities
- Compounds structurally related to "(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone" have been synthesized and evaluated for their antimicrobial and analgesic activities. The findings suggest that these compounds could serve as templates for the development of new therapeutic agents with pronounced antimicrobial and analgesic properties (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).
Material Science Applications
- The edge-to-face interaction between aromatic rings, as observed in compounds similar to "this compound," plays a crucial role in clathrate formation. This interaction can be exploited in the design of novel materials for gas storage and separation technologies (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
Chemical Reactivity
- The reactivity of related compounds towards sulfur- and oxygen-containing nucleophiles has been studied, revealing pathways for the synthesis of dihydro-3-substituted benzo[b]thiophenes and their oxidized counterparts. These findings have implications for the development of new chemical entities with potential industrial and pharmaceutical applications (Khanmiri, Moghimi, Shaabani, Valizadeh, & Ng, 2014).
Environmental Implications
- The environmental behavior and degradation mechanisms of related benzophenone derivatives have been studied, providing insights into their fate in natural water systems and potential impacts on aquatic ecosystems (Zhao, Zhang, Quan, & Chen, 2010).
Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(18-11-16(23)10-17(24)12-18)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKAMINYUVTXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.